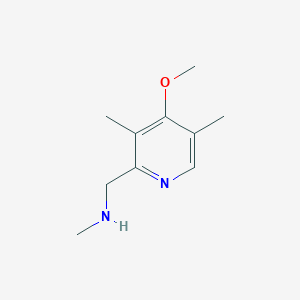
(4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine
描述
(4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine: is a chemical compound belonging to the class of pyridine derivatives. Pyridine derivatives are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine typically involves the following steps:
Starting Materials: : The synthesis begins with 4-methoxy-3,5-dimethyl-2-pyridinemethanol as the starting material.
Reaction Conditions: : The compound is subjected to a series of reactions including methylation and amination(4-methoxy-3,5-dimethylpyridin-2-yl)methylamine. These reactions are usually carried out under controlled conditions, often involving the use of strong bases or acids to facilitate the chemical transformations(4-methoxy-3,5-dimethylpyridin-2-yl)methylamine.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the final product. Advanced purification techniques, such as crystallization or distillation, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various pyridine derivatives with different functional groups, which can be further utilized in different applications.
科学研究应用
(4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine: has several scientific research applications:
Chemistry: : It serves as a building block in the synthesis of more complex molecules.
Biology: : The compound can be used in biological studies to understand the interaction of pyridine derivatives with biological systems.
Industry: : The compound is used in the production of materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism by which (4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
相似化合物的比较
(4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine: is compared with other similar compounds such as:
4-Methoxy-3,5-dimethyl-2-pyridinemethanol
5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl)]sulfinyl}-1
Omeprazoles
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of This compound .
生物活性
(4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine, also known as N-(4-methoxy-3,5-dimethylpyridin-2-yl)methyl-N-methylamine, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound has the molecular formula and a molecular weight of approximately 184.25 g/mol. It is typically available in a dihydrochloride salt form, which enhances its solubility in aqueous solutions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈Cl₂N₂O |
| Molecular Weight | 184.25 g/mol |
| Physical State | Liquid |
| Purity | >98% (GC) |
Antiviral Properties
Recent studies have highlighted the antiviral potential of various pyridine derivatives, including compounds similar to this compound. Research indicates that modifications at the C-2 and N-3 positions of the pyridine ring can significantly enhance antiviral activity against various viruses, including HIV and influenza .
Neuroprotective Effects
Preliminary research suggests that this compound may exhibit neuroprotective properties. In models of neurodegenerative diseases, compounds with similar structures have been shown to downregulate amyloidogenic pathways and improve cell viability under stress conditions. For instance, certain derivatives have demonstrated the ability to reduce amyloid beta peptide levels in neuronal cell lines .
Case Studies
- Study on Antiviral Activity
- Neuroprotection in Cell Models
Safety and Toxicology
While the compound shows promise in various biological activities, it is classified as an irritant. Safety data indicate that it can cause skin and eye irritation upon contact. Standard precautions should be taken when handling this compound to minimize exposure risks.
属性
IUPAC Name |
1-(4-methoxy-3,5-dimethylpyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-5-12-9(6-11-3)8(2)10(7)13-4/h5,11H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIBLHAKBKSQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















